molecular formula C18H22N2OS B5869217 1-(2,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

1-(2,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No.: B5869217
M. Wt: 314.4 g/mol
InChI Key: SXLIJLLYGSMNDV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 2,4-dimethylphenyl group and a 2-(4-methoxyphenyl)ethyl group.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13-4-9-17(14(2)12-13)20-18(22)19-11-10-15-5-7-16(21-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLIJLLYGSMNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This compound may also interact with cellular membranes, affecting their integrity and function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of both the 2,4-dimethylphenyl and 2-(4-methoxyphenyl)ethyl groups attached to the thiourea moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

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